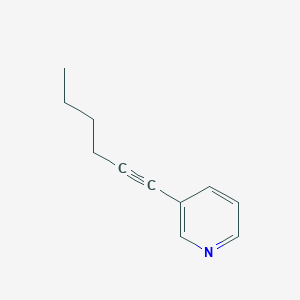

3-(Hex-1-YN-1-YL)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

219480-93-0 |

|---|---|

Molecular Formula |

C11H13N |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

3-hex-1-ynylpyridine |

InChI |

InChI=1S/C11H13N/c1-2-3-4-5-7-11-8-6-9-12-10-11/h6,8-10H,2-4H2,1H3 |

InChI Key |

UYYFVVKGFWYLGM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC1=CN=CC=C1 |

Origin of Product |

United States |

Nomenclature and Advanced Structural Features of 3 Hex 1 Yn 1 Yl Pyridine

Systematic IUPAC Naming Conventions for Alkynylpyridines

The systematic naming of organic compounds, as established by the International Union of Pure and Applied Chemistry (IUPAC), provides a unique and unambiguous name for every chemical structure. eiu.edu For heterocyclic compounds like alkynylpyridines, the nomenclature is built upon identifying a parent structure and its substituents. eiu.edudspmuranchi.ac.in

In the case of 3-(Hex-1-yn-1-yl)pyridine , the name is deconstructed as follows:

Parent Heterocycle : The foundational structure is pyridine (B92270), a six-membered aromatic ring containing one nitrogen atom. dspmuranchi.ac.inevitachem.com

Substituent Group : The group attached to the pyridine ring is a hexynyl group. The "-yl" suffix indicates it is a substituent. eiu.edu

Alkyne Chain : The name hex-1-yne specifies a six-carbon alkyl chain containing a carbon-carbon triple bond (an alkyne, denoted by the "-yn-" infix) that begins at the first carbon atom of that chain. eiu.eduwikipedia.org

Locants : The numbers in the name indicate the points of attachment. The "3-" prefix signifies that the hexynyl substituent is attached to the third carbon atom of the pyridine ring. The "1-yl" part of "hex-1-yn-1-yl" confirms that the attachment to the pyridine ring is at position 1 of the hexynyl chain. eiu.edunih.gov

This systematic approach can be generalized to all alkynylpyridines. The naming convention involves specifying the position of the alkyne substituent on the pyridine ring (e.g., 2-, 3-, or 4-), the length of the alkyne carbon chain, and the position of the triple bond within that chain. nih.govmdpi.commdpi.com

Theoretical Examination of Electronic Structure and Bonding in 3-(Hex-1-YN-1-YL)pyridine

The molecular architecture of 3-(hex-1-yn-1-yl)pyridine is characterized by the fusion of two distinct electronic systems: an electron-deficient aromatic pyridine ring and an electron-rich linear alkyne chain. The carbon atoms of the alkyne's triple bond are sp-hybridized, resulting in a linear geometry for the C-C≡C-C fragment. This linearity contrasts with the sp²-hybridized carbon atoms and the nitrogen atom that form the planar, hexagonal structure of the pyridine ring.

The electronic nature of the pyridine ring can be further modulated by other substituents. Studies on related alkynylpyridines have shown that electron-withdrawing groups, such as a nitro group, can significantly alter the electronic structure. mdpi.com This is experimentally observed through changes in UV-vis absorption spectra and can be explained computationally by a reduction in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com For instance, the calculated HOMO-LUMO energy gap for a simple alkynylpyridine derivative was found to be -3.757 eV, which decreased to -3.195 eV upon the addition of a nitro substituent, indicating a significant electronic perturbation. mdpi.com

Spectroscopic data provide experimental validation of the compound's structure. Infrared (IR) spectroscopy can identify the characteristic stretching frequency of the C≡C triple bond. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) reveals the chemical environment of each atom, with chemical shifts being highly sensitive to the electronic density and connectivity within the molecule. nih.govamazonaws.commdpi.com

Table 1: Physicochemical Properties of 3-(Hex-1-yn-1-yl)pyridine Below is an interactive table summarizing key computed identifiers and properties for the compound.

| Property | Value | Source |

| IUPAC Name | 3-hex-1-ynylpyridine | nih.gov |

| Molecular Formula | C₁₁H₁₃N | nih.gov |

| Molecular Weight | 159.23 g/mol | nih.gov |

| Canonical SMILES | CCCCCC#CC1=CN=CC=C1 | evitachem.com |

| InChI Key | UYYFVVKGFWYLGM-UHFFFAOYSA-N | nih.gov |

| CAS Number | 219480-93-0 | nih.gov |

Synthetic Methodologies for 3 Hex 1 Yn 1 Yl Pyridine

Transition Metal-Catalyzed Coupling Approaches

The formation of the carbon-carbon triple bond in 3-(Hex-1-yn-1-yl)pyridine is most commonly achieved through transition metal-catalyzed cross-coupling reactions. Palladium and rhodium complexes have proven to be particularly effective in this regard, each offering unique advantages in terms of reactivity and selectivity.

Palladium-Catalyzed Sonogashira Coupling Reactions

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone for the synthesis of 3-alkynylpyridines. organic-chemistry.orgwikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

The efficiency of the Sonogashira coupling for the synthesis of 3-alkynylpyridines is highly dependent on the specific catalytic system and reaction conditions. Research has focused on optimizing various parameters, including the choice of palladium precursor, ligands, base, and solvent, to maximize yields and minimize side reactions.

A study on the synthesis of 2-amino-3-alkynylpyridines from 2-amino-3-bromopyridines provides valuable insights into the optimization of these conditions. The investigation revealed that a combination of a palladium catalyst, a phosphine (B1218219) ligand, and a copper(I) additive in an appropriate solvent and base is crucial for high product yields. scirp.org The optimal conditions were found to be 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI, and 1 mL of Et₃N in DMF at 100°C for 3 hours, which resulted in yields of up to 96%. scirp.org The absence of a nitrogen atmosphere was also tested and found to still provide a high yield of 85%, indicating the robustness of the optimized system. scirp.org

Below is a data table summarizing the optimization of various reaction parameters for the Sonogashira coupling reaction to form 3-alkynylpyridines.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |

| 2 | PdCl₂(PPh₃)₂ (2.5) | - | CuI (5) | Et₃N | DMF | 100 | 3 | 88 |

| 3 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |

| 4 | Pd(CF₃COO)₂ (2.5) | P(o-tol)₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 |

| 5 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | - | Et₃N | DMF | 100 | 3 | 25 |

| 6 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | DBU | DMF | 100 | 3 | 75 |

| 7 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMSO | 100 | 3 | 89 |

| 8 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | Toluene | 100 | 3 | 82 |

| 9 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 80 | 3 | 81 |

| 10 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 120 | 3 | 95 |

Data compiled from a study on the synthesis of 2-amino-3-alkynylpyridines. scirp.org

When the pyridine (B92270) ring is substituted with multiple halides, the regioselectivity of the Sonogashira coupling becomes a critical factor. The reaction generally proceeds at the more reactive halide position. For dihalopyridines, the reactivity of the C-X bond follows the order C-I > C-Br > C-Cl. For instance, in the case of 2-bromo-4-iodo-quinoline, the alkynylation occurs selectively at the C-4 position due to the higher reactivity of the C-I bond. libretexts.org

In the context of synthesizing 3-(Hex-1-yn-1-yl)pyridine from a dihalopyridine precursor such as 2-chloro-3-bromopyridine or 3-bromo-2-chloropyridine, the Sonogashira coupling with 1-hexyne (B1330390) would be expected to occur preferentially at the more labile C-Br bond, leading to the desired 3-alkynylpyridine derivative. A study on the synthesis of thienopyridines from 2,3-dihalopyridines demonstrated that the Sonogashira coupling with various terminal alkynes occurs regioselectively at the C-3 position when starting with 3-bromo-2-chloropyridine. researchgate.net This selectivity is governed by the palladium catalyst's preference for oxidative addition into the C-Br bond over the C-Cl bond.

Furthermore, the choice of palladium catalyst and ligands can also influence the regioselectivity. For instance, in the case of 9-substituted-2,8-diiodopurines, the use of a monodentate ligand like PPh₃ with a palladium catalyst favored alkynylation at the C2-I bond, while a bidentate or electron-rich monodentate phosphine ligand switched the preference to the C8-position. rsc.org This demonstrates that fine-tuning of the catalytic system can be a powerful tool for controlling the regiochemical outcome of the reaction.

Optimization of Catalytic Systems for 3-Alkynylpyridine Formation

Rhodium-Catalyzed Transformations and Related Methodologies

Rhodium catalysts have emerged as a powerful alternative for the synthesis of substituted pyridines, often proceeding through different mechanistic pathways than palladium catalysis. One notable approach involves the rhodium(III)-catalyzed reaction of α,β-unsaturated ketoximes with alkynes. organic-chemistry.orgsnnu.edu.cn This method relies on a chelation-assisted C-H activation of the alkenyl C-H bond, followed by cyclization and dehydration to form the pyridine ring. organic-chemistry.org The reaction exhibits high regioselectivity and tolerates a wide range of functional groups on both the oxime and the alkyne. organic-chemistry.orgsnnu.edu.cn

Another significant rhodium-catalyzed methodology is the direct C-H alkynylation of arenes, including pyridine derivatives. rsc.org This approach avoids the need for pre-functionalized starting materials like halopyridines and instead directly couples a C-H bond with an alkyne. The regioselectivity of this transformation is often controlled by a directing group on the substrate. rsc.org For instance, a weakly coordinating cyano-based directing group has been shown to effectively direct the rhodium catalyst to the meta-position of arenes. rsc.org While not a direct synthesis of 3-(Hex-1-yn-1-yl)pyridine, these C-H activation strategies represent a modern and atom-economical approach to the synthesis of 3-substituted pyridines.

Other Synthetic Routes for the Construction of 3-Alkynylpyridine Frameworks

Beyond the well-established cross-coupling reactions, other synthetic strategies, such as multi-component reactions, are being explored for the construction of the 3-alkynylpyridine framework.

Electrochemical Functionalization Pathways to Alkynylpyridines

Electrochemical synthesis has emerged as a powerful and environmentally benign approach for the construction of complex organic molecules, including alkynylpyridines. rsc.orgosi.lv This method utilizes electrons as traceless reagents to mediate redox reactions, often avoiding the need for harsh chemical oxidants or reductants. rsc.orgosi.lv The synthesis of alkynylpyridines through electrochemical means can be approached via several strategic pathways, primarily involving the construction of the pyridine ring itself through electrochemically induced cyclization or annulation reactions.

One prominent electrochemical strategy is the [2+2+2] annulation of alkynes with nitriles. uni-regensburg.dechemrxiv.org This method allows for the formation of substituted pyridines from simple, readily available starting materials. In this process, constant-current electrolysis, often mediated by a catalytic amount of a redox shuttle like triphenylamine (B166846) (TPA) and an acid, facilitates the cyclization of two alkyne molecules with one nitrile molecule. chemrxiv.org This obviates the need for transition metals and external oxidants. chemrxiv.org While not explicitly documented for 3-(hex-1-yn-1-yl)pyridine, this pathway offers a viable route where 1-hexyne could potentially undergo homo-coupling and subsequent annulation with a suitable nitrile to form a pyridine ring already bearing the hexynyl substituent. The chemoselectivity of such reactions can be controlled by the electronic nature of the alkyne substrates. uni-regensburg.de

Another relevant electrochemical pathway is the annulation of existing heterocyclic systems with alkynes. For instance, the electrochemical [3+2] annulation of imidazo[1,2-a]pyridines with alkynes has been demonstrated to produce polycyclic heteroaromatics under metal- and exogenous oxidant-free conditions. researchgate.netacs.org This highlights the potential for direct C-H functionalization and subsequent ring formation with an alkyne partner. While this specific example builds upon a fused pyridine system, the underlying principle of electrochemically-mediated C-H activation and coupling with alkynes is a key concept applicable to the synthesis of functionalized pyridines.

The table below summarizes key aspects of electrochemical strategies applicable to the formation of substituted pyridines.

| Electrochemical Strategy | Reactants | Key Features | Potential Application for Alkynylpyridine Synthesis |

| [2+2+2] Annulation | Alkynes, Nitriles | Transition-metal-free; uses a redox mediator (e.g., triphenylamine); forms substituted pyridines in a single step. uni-regensburg.dechemrxiv.org | Homo-coupling of 1-hexyne and annulation with a nitrile to build the pyridine ring. |

| [3+2] Annulation | Imidazo[1,2-a]pyridines, Alkynes | Metal- and exogenous oxidant-free; direct C-H functionalization. researchgate.netacs.org | Demonstrates the principle of direct coupling of alkynes to pyridine-like structures. |

| Oxidative Annulation | Carbamates, Alkynes | Can be mediated by catalysts like cobalt, with electrochemical regeneration of the catalyst. researchgate.net | Functionalization of a pre-formed pyridine ring or its precursor with an alkyne. |

These electrochemical methods represent a frontier in organic synthesis, offering green and efficient alternatives for constructing complex heterocyclic structures like alkynylpyridines. rsc.org

Cross-Metathesis and Sequential Cross-Coupling Strategies

Cross-metathesis and sequential cross-coupling reactions are cornerstone strategies in modern organic synthesis, providing powerful tools for the construction of carbon-carbon bonds and the assembly of complex molecules like 3-(hex-1-yn-1-yl)pyridine from simpler precursors.

Olefin cross-metathesis (CM) has been effectively utilized in de novo pyridine synthesis. akshatrathi.comrsc.org This approach often involves the CM reaction to create a substituted α,β-unsaturated 1,5-dicarbonyl derivative, which then undergoes cyclization to form the pyridine ring. akshatrathi.com For example, a homoallylic alcohol can be oxidized and then subjected to CM with an enone to build the 1,5-dicarbonyl precursor. akshatrathi.com While a direct application of CM to form the hexynyl side chain of the target molecule is less straightforward, a related strategy has been used to synthesize an isomer, 3-(hex-5-yn-1-yl)pyridine. researchgate.net This synthesis involved a sequential approach combining cross-metathesis and cross-coupling, demonstrating the modularity of these methods. researchgate.net

More directly applicable to the synthesis of 3-(hex-1-yn-1-yl)pyridine is the sequential cross-coupling strategy, most notably the Sonogashira coupling reaction. wikipedia.org This reaction is a highly reliable method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org The synthesis of 3-(hex-1-yn-1-yl)pyridine can be readily achieved by the Sonogashira coupling of a 3-halopyridine (such as 3-bromopyridine (B30812) or 3-iodopyridine) with 1-hexyne. researchgate.net

The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, and a copper(I) co-catalyst, usually CuI, in the presence of a base like triethylamine (B128534) (Et₃N). wikipedia.orgresearchgate.net The reactivity of the 3-halopyridine substrate is a key factor, with iodides being more reactive than bromides. wikipedia.org The reaction can often be performed under mild conditions, making it suitable for a wide range of substrates. wikipedia.org

The table below details representative conditions for the Sonogashira coupling to produce alkynylpyridines, which are directly analogous to the synthesis of 3-(hex-1-yn-1-yl)pyridine.

| Aryl Halide | Alkyne | Catalyst System | Base / Solvent | Yield |

| 3-Iodopyridine (B74083) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | Good to Excellent researchgate.net |

| 3-Bromopyridine | 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Not specified scispace.com | Not specified |

| 3-Bromoquinoline | 1-Hexyne | Pd(PPh₃)₄ / CuI | Not specified researchgate.net | Not specified |

| 2-Bromo-3-(disilanyl)pyridine | 3,3-Dimethyl-1-butyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Not specified acs.org |

This sequential cross-coupling approach, particularly the Sonogashira reaction, remains one of the most practical and widely used methods for the synthesis of 3-(hex-1-yn-1-yl)pyridine and its analogs due to its efficiency and functional group tolerance. wikipedia.orgresearchgate.net

Chemical Reactivity and Mechanistic Aspects of 3 Hex 1 Yn 1 Yl Pyridine

Catalytic Functionalization of the Alkyne Moiety

The alkyne group in 3-(hex-1-yn-1-yl)pyridine is a highly versatile functional handle for a variety of catalytic transformations. Its electronic properties, influenced by the electron-withdrawing nature of the pyridine (B92270) ring, make it amenable to a range of addition and coupling reactions.

Formation of Functionalized Organic Rhodium Intermediates

Rhodium catalysis is a powerful tool for the functionalization of alkynes, and reactions involving alkynylpyridines often proceed through well-defined organorhodium intermediates. While direct studies on 3-(hex-1-yn-1-yl)pyridine are not extensively documented, mechanistic investigations of related systems provide significant insight into the plausible intermediates.

In rhodium(III)-catalyzed C-H functionalization reactions, such as the hydroarylation of alkynes with pyridine derivatives, the catalytic cycle is proposed to involve the formation of a seven-membered rhodacyclic intermediate. beilstein-journals.org This process typically begins with the coordination of the pyridine nitrogen to the cationic rhodium catalyst, followed by an ortho-C-H bond metalation. Subsequent migratory insertion of the alkyne, such as the hexynyl moiety of 3-(hex-1-yn-1-yl)pyridine, into the Rh-C bond would generate the key seven-membered rhodacycle. beilstein-journals.org This intermediate is crucial for determining the regiochemical outcome of the addition across the triple bond.

In other rhodium-catalyzed syntheses of pyridines, where α,β-unsaturated ketoximes react with alkynes, a proposed mechanism involves the initial C-H activation of the ketoxime, coordination and insertion of the alkyne, and formation of a rhodacyclopentadiene or a related 1-azatriene intermediate which then undergoes electrocyclization. organic-chemistry.orgacs.orgnih.gov Theoretical and experimental studies on rhodium-catalyzed [2+2+2] cycloadditions also confirm the prevalence of rhodacyclopentadiene intermediates, which are formed by the oxidative coupling of two alkyne units with a Rh(I) center. mdpi.comresearchgate.net The reaction of this intermediate with a third unsaturated partner, like a nitrile, can lead to pyridine ring formation. researchgate.net

Furthermore, the catalytic cycle of asymmetric 1,4-addition of organoboronic acids to enones, a related transformation, has been shown to proceed through distinct phenylrhodium, oxa-π-allylrhodium, and hydroxorhodium intermediates, which were spectroscopically observed. nih.gov These studies collectively suggest that the functionalization of 3-(hex-1-yn-1-yl)pyridine under rhodium catalysis proceeds via well-defined, characterizable organometallic species, whose structure dictates the course and selectivity of the reaction.

Stereoselective and Regioselective Additions to the Triple Bond

Controlling stereoselectivity and regioselectivity is paramount in the synthesis of complex molecules. The functionalization of the triple bond in 3-(alkynyl)pyridines can be directed with high precision using appropriate catalytic systems.

A notable example is the Rh(III)-catalyzed C-3 selective alkenylation of pyridine derivatives through the hydroarylation of alkynes. rsc.org This reaction exhibits excellent regioselectivity, affording trisubstituted (pyridin-3-yl)alkenes. The syn-addition of the pyridine C-H bond across the alkyne is generally observed. beilstein-journals.org When an unsymmetrical alkyne is used, the pyridine C-H bond adds with high regioselectivity, controlled by both steric and electronic factors of the alkyne substituents.

| Entry | Pyridine Derivative | Alkyne | Product | Yield (%) | Ref |

| 1 | 2-(p-tolyl)pyridine | Phenylacetylene | (E)-3-(1,2-diphenylvinyl)-2-(p-tolyl)pyridine | 92 | rsc.org |

| 2 | 2-Phenylpyridine (B120327) | 1-Phenyl-1-propyne | (E)-2-phenyl-3-(1-phenylprop-1-en-2-yl)pyridine | 85 | rsc.org |

| 3 | 2-Phenylpyridine | Ethyl propiolate | Ethyl (Z)-3-(2-phenylpyridin-3-yl)acrylate | 81 | rsc.org |

Table 1: Examples of Rh(III)-catalyzed regioselective hydroarylation of alkynes with pyridine derivatives.

The regioselectivity of alkyne addition can also be influenced by the choice of ligand on the metal catalyst. In a Rh(III)-catalyzed synthesis of pyridines from α,β-unsaturated oximes and unsymmetrical alkynes, the regioselectivity was found to be dependent on the cyclopentadienyl (B1206354) (Cp) ligand used. The less sterically demanding [RhCp*Cl₂]₂ catalyst favored one regioisomer, while the bulkier [RhCptCl₂]₂ favored the opposite isomer, demonstrating tunable regiocontrol. nih.gov

Cross-Coupling Reactions Leading to Trisubstituted Alkenes

The synthesis of trisubstituted alkenes is a significant goal in organic chemistry due to their prevalence in pharmaceuticals and natural products. nih.gov The alkyne moiety of 3-(hex-1-yn-1-yl)pyridine serves as an excellent starting point for creating such structures. While direct cross-coupling examples on this specific substrate are sparse, established methodologies for related compounds illustrate the potential pathways.

One powerful method involves the hydroboration of a terminal alkyne followed by sequential cross-coupling reactions. For instance, the hydroboration of 1-halo-1-alkynes generates (Z)-1-halo-1-alkenylboranes with high stereopurity (≥98%). These intermediates can undergo a palladium-catalyzed Negishi coupling with an organozinc reagent, followed by a Suzuki coupling with an aryl or alkenyl iodide, to produce a wide array of trisubstituted alkenes with full retention of configuration. nih.gov Applying this to 3-(hex-1-yn-1-yl)pyridine would involve an initial hydrohalogenation-hydroboration sequence to set up the requisite alkenylborane for tandem coupling.

Another strategy is catalytic cross-metathesis. Efficient and highly stereoselective syntheses of E- or Z-trisubstituted alkenes can be achieved through the cross-metathesis of a disubstituted alkene with a trisubstituted alkene, a reaction that avoids the formation of unstable methylidene complexes. nih.govximo-inc.com

Furthermore, the Rh(III)-catalyzed hydroarylation of the alkyne in 3-(hex-1-yn-1-yl)pyridine with another aromatic ring is a direct method to access trisubstituted alkenes, as described in the previous section. rsc.org This reaction effectively couples the pyridine, the alkyne, and another arene in a single, highly regioselective step.

Intramolecular Cyclization and Annulation Reactions

The strategic placement of the alkyne at the 3-position of the pyridine ring allows for its participation in intramolecular reactions, leading to the formation of novel pyridine-fused heterocyclic systems. These reactions are powerful methods for building molecular complexity.

Synthesis of Pyridine-Fused Heterocycles (e.g., Siloles) from Related Alkynylpyridines

While 3-(hex-1-yn-1-yl)pyridine itself is not primed for the specific cyclizations detailed in the literature, closely related alkynylpyridines demonstrate the potential for such transformations. A prominent example is the synthesis of pyridine-fused siloles, which are of interest for their electronic and photophysical properties.

Rhodium-catalyzed intramolecular trans-bis-silylation of 2-ethynyl-3-pentamethyldisilanylpyridine derivatives leads to the formation of pyridine-fused siloles. [From first search: 9] The reaction proceeds at elevated temperatures in the presence of a rhodium complex, such as [RhCl(nbd)]₂ or RhCl(PPh₃)₃, to yield the corresponding silole through cyclization.

| Entry | Substrate | Catalyst | Product | Yield (%) | Ref |

| 1 | 2-(Phenylethynyl)-3-(pentamethyldisilanyl)pyridine | [RhCl(nbd)]₂ | 2,2,3-Trimethyl-1-phenyl-2-silaindeno[5,6-b]pyridine | 69 | [From first search: 9] |

| 2 | 2-((Trimethylsilyl)ethynyl)-3-(pentamethyldisilanyl)pyridine | [RhCl(nbd)]₂ | 2,2,3-Trimethyl-1-(trimethylsilyl)-2-silaindeno[5,6-b]pyridine | 72 | [From first search: 9] |

| 3 | 2-(Phenylethynyl)-3-(pentamethyldisilanyl)pyridine | RhCl(PPh₃)₃ | 2,2,3-Trimethyl-1-phenyl-2-silaindeno[5,6-b]pyridine | 75 | [From first search: 9] |

Table 2: Rhodium-catalyzed synthesis of pyridine-fused siloles from related alkynylpyridines.

Similarly, palladium catalysts in the presence of a copper(I) co-catalyst can also effect the synthesis of pyridine-fused siloles from related starting materials. [From first search: 1] These reactions showcase how a strategically placed silyl (B83357) and alkynyl group on a pyridine ring can be used to construct fused heterocyclic systems via transition-metal catalysis. Other examples include the rhodium-catalyzed coupling of 2-vinylpyridines with alkynes, which can lead to butadienyl-pyridine derivatives that subsequently undergo a 6π-electrocyclization to form 4H-quinolizine heterocycles. csic.es

Role of Specific Ligand Systems in Modulating Reactivity and Selectivity

The choice of ligand in a transition-metal-catalyzed reaction is crucial, as it can profoundly influence the catalyst's activity, stability, and, most importantly, its selectivity. chemijournal.com Ligands modulate the steric and electronic environment of the metal center, which in turn dictates the outcome of the catalytic cycle. nih.gov

In reactions involving alkynylpyridines, ligand effects are evident in controlling regioselectivity. As previously mentioned, the Rh(III)-catalyzed reaction of oximes with unsymmetrical alkynes to form pyridines can be steered towards different regioisomers by switching between the sterically distinct Cp* and Cpt ligands. nih.gov The bulkier Cpt ligand alters the steric environment of the rhodacycle intermediate, favoring the formation of the opposite isomer compared to the smaller Cp* ligand.

| Alkyne | Ligand System | Product Ratio (A:B) | Combined Yield (%) | Ref |

| 1-Phenyl-1-propyne | [RhCpCl₂]₂ | 1 : 1.3 | 85 | nih.gov |

| 1-Phenyl-1-propyne | [RhCptCl₂]₂ | 6 : 1 | 82 | nih.gov |

| 1-(p-Tolyl)-1-propyne | [RhCpCl₂]₂ | 1 : 1.2 | 87 | nih.gov |

| 1-(p-Tolyl)-1-propyne | [RhCptCl₂]₂ | 5.5 : 1 | 84 | nih.gov |

Table 3: Ligand-controlled regioselectivity in Rh(III)-catalyzed pyridine synthesis.

In other catalytic systems, phosphine (B1218219) ligands play a key role. In the rhodium-catalyzed synthesis of pyridines from ketoximes and terminal alkynes, the use of electron-deficient phosphite (B83602) ligands was found to be essential for suppressing the undesired dimerization of the terminal alkyne, thereby improving the yield of the desired pyridine product. acs.org Similarly, in cobalt-catalyzed [2+2+2] cycloadditions to form pyridines, dppe (1,2-bis(diphenylphosphino)ethane) was identified as the most effective ligand. sorbonne-universite.fr The ability of ligands to tune reactivity is a cornerstone of modern catalysis, allowing for the development of highly specific and efficient transformations for substrates like 3-(hex-1-yn-1-yl)pyridine. mdpi.comresearchgate.net

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for compounds like 3-(Hex-1-yn-1-yl)pyridine is a fundamental pursuit in organic chemistry, providing insights into the transformation pathways, intermediates, and transition states involved in a chemical reaction. Kinetic and spectroscopic studies are the primary experimental tools employed to gather this information. Kinetic analyses reveal the rate of a reaction and its dependence on the concentration of reactants, which helps in determining the reaction order and formulating a rate law. Spectroscopic techniques, on the other hand, allow for the direct observation and characterization of reactants, intermediates, products, and even transient species, offering structural evidence for the proposed mechanistic steps.

Detailed research findings on the reaction mechanisms of 3-(Hex-1-yn-1-yl)pyridine itself are specialized, but the principles of mechanistic investigation can be illustrated through studies on closely related alkynylpyridine systems. These studies demonstrate how a combination of spectroscopy and kinetic analysis, often supported by computational calculations, provides a comprehensive picture of the reaction pathway.

A significant challenge in mechanistic studies is that key intermediates can be highly reactive and present in low concentrations, making them difficult to isolate. In such cases, spectroscopic identification is crucial. For instance, in palladium-catalyzed reactions aimed at synthesizing pyridine-fused siloles, a derivative, 3-(dimethylsilyl)-2-(hex-1-yn-1-yl)pyridine, was identified as a likely intermediate. acs.orgnih.govsemanticscholar.org Although all attempts to isolate this compound were unsuccessful, its transient existence was confirmed through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses of the reaction mixture. acs.orgnih.gov This is a common scenario where spectroscopy provides the only evidence for a proposed intermediate.

Similarly, in Sonogashira coupling reactions involving 2-bromo-3-(1,1,2,2,2-pentamethyldisilanyl)pyridine and 1-hexyne (B1330390), the formation of the product, 2-(hex-1-yn-1-yl)-3-(1,1,2,2,2-pentamethyldisilanyl)pyridine, was confirmed by ¹H NMR spectroscopy, even though the compound could not be isolated from the complex reaction mixture. mdpi.com

Table 1: Spectroscopic Data for a Selection of 3-(Hex-1-yn-1-yl)pyridine Derivatives and Related Compounds

| Compound Name | Reaction Context | Spectroscopic Data | Source |

|---|---|---|---|

| 1,1-dimethyl-2-(p-tolyl)-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine | Product of Pd-catalyzed reaction with 4-ethynyltoluene | HR-MS: calcd for C₁₉H₂₆NSi₂ (M+H⁺), 324.15983; found, 324.16028 | acs.org |

| 2-(hex-1-yn-1-yl)-3-(1,1,2,2,2-pentamethyldisilanyl)pyridine | Product of Sonogashira coupling | ¹H NMR: Existence confirmed but specific shifts not detailed in the abstract. | mdpi.com |

| 5-bromo-2-(3,3-diethoxyprop-1-yn-1-yl)pyridine | Product of Sonogashira cross-coupling | ¹H NMR (CD₂Cl₂, 300 MHz): δ 8.62, 7.81, 7.36, 5.44, 3.81-3.57, 1.23 ¹³C{¹H} NMR (CD₂Cl₂, 75.5 MHz): δ 151.7, 141.0, 139.2, 128.8, 121.1, 92.0, 85.7, 83.5, 61.6, 15.3 HRMS (APCI/Q-TOF): [M+H]⁺ calcd for C₁₂H₁₅N₂BrO₄ 284.0281; found 284.0284 | mdpi.com |

| 5-nitro-2-(3,3-diethoxyprop-1-yn-1-yl)pyridine | Product of Sonogashira cross-coupling | ¹H NMR (CD₂Cl₂, 300 MHz): δ 9.36, 8.46, 7.65, 5.49, 3.83-3.60, 1.24 ¹³C{¹H} NMR (CD₂Cl₂, 75.5 MHz): δ 147.8, 145.7, 143.5, 131.8, 127.8, 92.0, 89.5, 82.9, 61.7, 15.2 HRMS (APCI/Q-TOF): [M+H]⁺ calcd for C₁₂H₁₅N₂O₄ 251.1026; found 251.1032 | mdpi.com |

Kinetic studies provide complementary information by probing the reaction's energy landscape. For example, in the study of pyridine-catalyzed reactions of phenylselenenyl halides with unsaturated alcohols, the kinetics were followed using UV-vis spectrophotometry. researchgate.net By measuring the change in absorbance over time at different temperatures, researchers can determine rate constants and thermodynamic activation parameters like enthalpy (ΔH≠) and entropy (ΔS≠) of activation. researchgate.net

Table 2: Illustrative Kinetic Data for Pyridine-Catalyzed Phenylselenoetherification

| Reactant System | Condition | Finding | Mechanistic Implication | Source |

|---|---|---|---|---|

| Phenylselenenyl halides (PhSeX) + unsaturated alcohols | With/without pyridine catalyst | The presence of pyridine as a catalyst accelerates the reaction. | Pyridine participates in the rate-determining step, likely by activating the alcohol via hydrogen bonding. | researchgate.net |

| PhSeCl vs. PhSeBr with hex-5-en-1-ol | Tetrachloromethane solvent | Reactions with PhSeBr are slower than with PhSeCl. | The nature of the leaving group (halide) affects the reaction rate, consistent with its involvement in the key substitution step. | researchgate.net |

| hex-5-en-1-ol vs. pent-4-en-1-ol | With PhSeX | Reactions with hex-5-en-1-ol are faster. | The chain length of the alcohol influences the rate of intramolecular cyclization. | researchgate.net |

| All studied reactions | Variable temperature studies | Negative values for entropy of activation (ΔS≠) were obtained. | Suggests a highly ordered transition state, which is characteristic of an associative Sₙ2 mechanism. | researchgate.net |

Computational studies, such as Density Functional Theory (DFT) calculations, are often used in concert with experimental data to further refine mechanistic understanding. DFT can be used to calculate the energies of proposed intermediates and transition states, helping to rationalize observed product distributions and reaction rates. researchgate.net For example, DFT calculations were performed to rationalize the formation of a pyridine-fused silole via a specific cis-bis-silylation adduct, providing theoretical support for the proposed pathway. acs.org By combining kinetic, spectroscopic, and computational approaches, a detailed and robust model of the reaction mechanism can be constructed.

Role of 3 Hex 1 Yn 1 Yl Pyridine in Advanced Organic Synthesis and Materials Science

A Versatile Synthetic Building Block

The strategic placement of the nitrogen atom in the pyridine (B92270) ring and the reactive triple bond in the hexynyl group makes 3-(Hex-1-yn-1-yl)pyridine a valuable and versatile building block in organic synthesis.

Precursor in the Synthesis of Complex Molecular Architectures

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction is frequently employed to synthesize derivatives of 3-(Hex-1-yn-1-yl)pyridine. For instance, the coupling of 3-ethynylpyridine (B57287) with 1-iodobutane, typically catalyzed by palladium and copper complexes, provides a direct route to this compound. wikipedia.orgorganic-chemistry.org

This fundamental transformation opens the door to a wide array of more complex molecules. The pyridine and alkyne moieties can undergo a variety of subsequent reactions. The pyridine nitrogen can be quaternized or oxidized, and the ring can participate in nucleophilic aromatic substitution reactions. The alkyne can undergo hydration, hydrogenation, or cycloaddition reactions, leading to a diverse range of functionalized products. These reactions are instrumental in the synthesis of biologically active molecules and natural products. wikipedia.org

For example, research has demonstrated the synthesis of pyridine-fused siloles through palladium-catalyzed intramolecular bis-silylation, starting from precursors related to 3-(Hex-1-yn-1-yl)pyridine. nih.govacs.org Although attempts to isolate some intermediates like 3-(dimethylsilyl)-2-(hex-1-yn-1-yl)pyridine were not always successful, their existence was confirmed by analytical methods. nih.govacs.org This highlights the role of such pyridine derivatives in creating novel silicon-containing heterocyclic compounds. nih.gov

Application in the Construction of Functional Organic Materials

The unique electronic and photophysical properties of molecules containing the 3-(Hex-1-yn-1-yl)pyridine scaffold make them promising candidates for functional organic materials. The conjugated system formed by the pyridine ring and the alkyne can be extended through further coupling reactions, leading to materials with interesting optical and electronic properties.

Silole derivatives, for instance, are known for their applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and semiconductors due to their excellent electronic and photophysical properties. acs.org The synthesis of pyridine-fused siloles from precursors related to 3-(Hex-1-yn-1-yl)pyridine demonstrates a pathway to novel materials with potential applications in these fields. acs.orgmdpi.com

Furthermore, the incorporation of 3-(Hex-1-yn-1-yl)pyridine into larger molecular frameworks can influence the planarity and photophysical properties of the resulting compounds. Studies on o-carboranyl compounds based on 2-phenylpyridine (B120327) have shown how the introduction of different substituents on the pyridine ring can modulate these properties. mdpi.com

Enabling Structural Diversity in Chemical Compound Libraries

The ability to readily modify both the pyridine and alkyne components of 3-(Hex-1-yn-1-yl)pyridine makes it an ideal building block for generating diverse chemical compound libraries. These libraries are crucial in drug discovery and materials science for screening and identifying compounds with desired biological activities or material properties.

A notable example is the discovery of 1,2,4-triazolyl pyridines targeting Mycobacterium tuberculosis. nih.gov The hit compound in this study, 3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine, features a related alkyne-substituted pyridine core. nih.gov The synthesis of a library of analogues around this core structure allowed for the optimization of anti-tubercular activity. nih.gov

The generation of such libraries often relies on robust and high-throughput synthetic methods. The development of diboration-electrocyclization sequences has provided access to a range of pyridine-fused boronic ester building blocks, which are then used in parallel synthesis to create large libraries of biaryl and ether-linked compounds. whiterose.ac.uk This approach facilitates the rapid exploration of chemical space around the pyridine scaffold.

Development of Highly Regioselective Transformations for Specialized Syntheses

The reactivity of the pyridine ring and the alkyne in 3-(Hex-1-yn-1-yl)pyridine can be controlled to achieve highly regioselective transformations, which are essential for the synthesis of specific, highly functionalized molecules.

Research into the reactions of 3,4-pyridynes, transient and highly reactive intermediates, has demonstrated a method for accessing di- and trisubstituted pyridines with high regiocontrol. nih.gov This strategy relies on the influence of substituents on the pyridyne to direct the addition of nucleophiles and cycloaddition partners. nih.gov This level of control is crucial for synthesizing complex pyridine derivatives with precisely defined substitution patterns.

Furthermore, regioselective C-H functionalization offers a direct way to introduce new functional groups onto the pyridine ring. nih.gov While this has been more extensively studied on other heterocyclic systems like 2,1,3-benzothiadiazole, the principles can be applied to pyridine derivatives. nih.gov Similarly, triborane-mediated reactions have been shown to achieve regioselective C(sp³)–H and C(sp²)–H functionalization of pyridine derivatives. rsc.org

The development of such regioselective methods is critical for synthesizing complex natural products and pharmaceuticals where specific isomerism is key to biological activity.

Computational and Theoretical Investigations of 3 Hex 1 Yn 1 Yl Pyridine

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the mechanisms of complex organic reactions involving alkynylpyridines. These studies provide detailed energy profiles of reaction pathways, helping to understand selectivity and reactivity.

One area of significant investigation is the cycloaddition reactions of alkynylpyridines. For instance, DFT calculations have been employed to study the [3+2] cycloaddition reaction between pyridinium (B92312) ylides and alkynes. These studies reveal that the reaction proceeds through a polar mechanism where the pyridinium ylide acts as the nucleophile. mdpi.com The regioselectivity of such reactions can be explained by analyzing the activation energies of the competing transition states. mdpi.com

Another important class of reactions is the transition-metal-catalyzed functionalization of the pyridine (B92270) ring. DFT studies on the Rh(III)-catalyzed oxidative C-N and C-C coupling of phenyl-substituted pyridines with alkynes have shown that the reaction mechanism is sensitive to the solvent and substrates. acs.org The calculations indicate that C-H activation can occur through a heteroatom-directed process, which is favored in more polar solvents and leads to C-N coupled products. acs.org In less polar solvents, a non-directed C-H activation pathway can become competitive, resulting in C-C coupled products. acs.org

The Sonogashira coupling, a fundamental method for synthesizing alkynylpyridines, has also been the subject of computational analysis. acs.orgwikipedia.org DFT studies have helped to elucidate the mechanism, which involves oxidative addition, transmetalation, and reductive elimination steps. acs.org These calculations can predict the effect of substituents on the reaction rate, with electron-withdrawing groups on the aryl halide generally lowering the activation barrier. researchgate.net

Illustrative Data from DFT Studies on Related Alkynylpyridine Reactions:

| Reaction Type | System Studied | Key Computational Finding | Reference |

| [3+2] Cycloaddition | 1-(Propergil)pyridinium-3-olate + Ethyl propiolate | The reaction has a polar character with charge transfer from the ylide to the alkyne. Transition state calculations explain the observed regioselectivity. | mdpi.com |

| Rh(III)-Catalyzed C-H Activation | 2-Phenylpyridine (B120327) + 4-Octyne | C-N coupling is favored in polar solvents via a heteroatom-directed C-H activation pathway. | acs.org |

| Sonogashira Coupling | Aryl Halides + Terminal Alkynes | The turnover-determining step can be influenced by the electronic nature of the substituents on the aryl halide. | researchgate.net |

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule and predicting its reactivity. ornl.govfortunejournals.com For 3-(hex-1-yn-1-yl)pyridine, these calculations can provide insights into the distribution of electrons, the energies of molecular orbitals, and the sites most susceptible to electrophilic or nucleophilic attack.

The reactivity of alkynylpyridines is significantly influenced by the electronic interplay between the pyridine ring and the alkyne substituent. The pyridine nitrogen can be quaternized, which dramatically increases the electrophilicity of the alkyne. nih.gov Quantum mechanical calculations have shown that the activation free energies for nucleophilic addition to the alkyne are significantly lowered upon N-methylation of the pyridine. nih.gov This suggests that the reactivity of 3-(hex-1-yn-1-yl)pyridine could be readily tuned by modifying the pyridine nitrogen.

Conceptual DFT provides a framework for predicting reactivity based on descriptors such as the global and local electrophilicity and nucleophilicity indices. medcraveonline.com For example, in cycloaddition reactions, the analysis of these indices for the reactants can predict the direction of charge transfer and the regiochemical outcome of the reaction. mdpi.commedcraveonline.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. In the context of Sonogashira coupling, DFT calculations of HOMO and LUMO energies have been used to rationalize the reactivity of different aryl halides. researchgate.net For 3-(hex-1-yn-1-yl)pyridine, the HOMO would likely be associated with the electron-rich alkyne and pyridine π-system, while the LUMO would be the corresponding antibonding orbitals. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability.

Predicted Electronic Properties and Reactivity of 3-(Hex-1-YN-1-YL)pyridine based on Analogous Systems:

| Property | Predicted Characteristic | Implication for Reactivity |

| Reactivity of Alkyne | Moderately activated by the pyridine ring. | Susceptible to nucleophilic attack, especially upon quaternization of the pyridine nitrogen. nih.gov |

| Pyridine Ring | The nitrogen atom is a site of basicity and nucleophilicity. | Can be protonated or alkylated, which in turn modifies the reactivity of the alkyne. nih.gov |

| HOMO-LUMO Gap | Expected to be moderate. | Suggests a balance between stability and reactivity, allowing for various chemical transformations. |

| Charge Distribution | Electron density is likely polarized towards the nitrogen atom and delocalized across the π-system. | Influences the regioselectivity of electrophilic and nucleophilic additions. |

Rational Design of Novel Transformations based on Theoretical Insights

Computational chemistry is increasingly used not only to explain experimental observations but also to guide the rational design of new chemical reactions and catalysts. ornl.gov By understanding the underlying principles of reactivity and mechanism through theoretical calculations, chemists can propose novel transformations with high efficiency and selectivity.

For instance, the theoretical understanding that quaternization enhances the electrophilicity of the alkyne in alkynylpyridines has led to the development of ultrafast and chemoselective cysteine-modifying reagents for bioconjugation. nih.gov This principle could be applied to 3-(hex-1-yn-1-yl)pyridine to design new probes for biological systems.

DFT studies can also guide the development of new catalytic cycles. By identifying the rate-determining step or catalyst deactivation pathways in a known reaction, modifications to the catalyst or reaction conditions can be proposed to improve performance. For example, in the context of metal-catalyzed reactions, DFT can help in the design of ligands that stabilize the active catalytic species or facilitate a key elementary step. acs.org

Furthermore, theoretical predictions of reaction outcomes can accelerate the discovery of new synthetic routes. For example, theoretical studies on the cycloaddition reactions of alkynylpyridines can predict the feasibility and regioselectivity of reactions with various dipolarophiles, opening up avenues for the synthesis of novel heterocyclic scaffolds. mdpi.comrsc.org The insights gained from computational studies on the reaction of 2-alkynylpyridines with electrophilic allenes, which proceed through a free carbene intermediate, could be extended to design new cascade reactions for 3-(hex-1-yn-1-yl)pyridine. acs.org

Examples of Theoretically Guided Design in Alkynylpyridine Chemistry:

| Theoretical Insight | Application in Rational Design | Potential for 3-(Hex-1-YN-1-YL)pyridine |

| Enhanced alkyne electrophilicity upon pyridine quaternization. nih.gov | Development of novel bioconjugation agents. nih.gov | Design of targeted covalent inhibitors or chemical probes. |

| Understanding of regioselectivity in cycloaddition reactions. mdpi.comrsc.org | Synthesis of complex heterocyclic molecules with predictable stereochemistry. | Access to novel fused-ring systems containing the pyridine motif. |

| Elucidation of catalyst-substrate interactions in cross-coupling reactions. acs.orgresearchgate.net | Optimization of catalysts and reaction conditions for higher yields and selectivity in Sonogashira and related couplings. | Efficient synthesis of a wide range of substituted derivatives of 3-(hex-1-yn-1-yl)pyridine. |

Q & A

Basic Research Question

- X-ray crystallography : Employ SHELX software (e.g., SHELXL) for structure refinement. Challenges include weak electron density for the alkyne moiety due to disorder; high-resolution data (<1.0 Å) and low-temperature measurements improve accuracy .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to differentiate pyridine (δ 7.5–8.5 ppm) and alkyne protons (δ 2.5–3.5 ppm) .

- IR : Confirm alkyne C≡C stretch (~2100 cm⁻¹) and pyridine ring vibrations (1600 cm⁻¹) .

What safety protocols are critical when handling 3-(Hex-1-yn-1-yl)pyridine in laboratory settings?

Basic Research Question

- Hazard classification : Based on structurally similar pyridine derivatives, anticipate GHS hazards:

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent environmental contamination .

How can researchers address contradictory spectroscopic data (e.g., NMR splitting patterns) for 3-(Hex-1-yn-1-yl)pyridine derivatives?

Advanced Research Question

Contradictions often arise from dynamic effects (e.g., rotational barriers) or solvent interactions :

- Deuterated solvents : Use CDCl₃ or DMSO-d₆ to stabilize conformers and reduce exchange broadening.

- Variable-temperature NMR : Analyze splitting patterns at 25°C vs. −40°C to identify temperature-dependent coupling (e.g., J values for adjacent protons) .

- DFT calculations : Compare experimental data with computed chemical shifts (Gaussian, ORCA) to validate assignments .

What computational strategies are effective for modeling the electronic properties of 3-(Hex-1-yn-1-yl)pyridine in drug design?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Basis sets like 6-31G(d,p) and hybrid functionals (B3LYP) are recommended .

- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases). Parameterize the alkyne group for π-π stacking and hydrophobic effects .

- MD simulations : Assess stability in aqueous environments (AMBER force field) to optimize solubility for pharmacological assays .

How can structure-activity relationships (SARs) guide the modification of 3-(Hex-1-yn-1-yl)pyridine for enhanced bioactivity?

Advanced Research Question

- Alkyne substitution : Replace hex-1-yne with terminal aryl groups (e.g., phenylacetylene) to improve binding affinity to enzymes.

- Pyridine ring functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to modulate electronic density and metabolic stability .

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) against cancer cell lines (e.g., HeLa) to correlate substituent effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.